Fluoride-Mediated Orthogonal Deprotection
Fmoc-L-Lys(Teoc)-OH provides a deprotection mechanism orthogonal to all standard Fmoc SPPS protecting group removal methods. The Teoc group is removed by tetraethylammonium fluoride in acetonitrile at 50°C, whereas Boc (TFA), Alloc (Pd(0)/allyl scavenger), and Cbz (H2/Pd) are cleaved by acid, palladium catalysis, and hydrogenolysis, respectively . This fluoride-specific cleavage enables the Teoc group to be retained while acid-labile, base-labile, and reductively-labile protecting groups are sequentially removed . In contrast, Fmoc-L-Lys(Boc)-OH undergoes side-chain deprotection under the same TFA conditions used for global resin cleavage and tBu side-chain removal, making it unsuitable for routes requiring a permanently protected ε-amine during TFA treatment.
| Evidence Dimension | Deprotection trigger (cleavage mechanism) |
|---|---|
| Target Compound Data | Fluoride ion (TBAF/CH3CN, 50°C) |
| Comparator Or Baseline | Fmoc-L-Lys(Boc)-OH: TFA (acidolysis); Fmoc-L-Lys(Alloc)-OH: Pd(0)/allyl scavenger; Fmoc-L-Lys(Dde)-OH: 2% hydrazine/DMF or hydroxylamine |
| Quantified Difference | Orthogonal channel independent of acid, base, Pd(0), and hydrogenolysis; enables fifth orthogonal deprotection pathway in a single synthetic sequence |
| Conditions | Standard Fmoc SPPS conditions with fluoride-mediated deprotection step |
Why This Matters
This orthogonal mechanism is the sole procurement justification when a synthetic route requires an ε-amine protecting group that remains intact through TFA global deprotection, piperidine Fmoc removal, and any Pd(0)-mediated steps.
